REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]2[NH:8][C:9](=O)[C:10]3([CH2:15][CH2:14][O:13][CH2:12][CH2:11]3)[C:5]2=[CH:4][CH:3]=1.COCCO[AlH2-]OCCOC.[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]2[NH:8][CH2:9][C:10]3([CH2:15][CH2:14][O:13][CH2:12][CH2:11]3)[C:5]2=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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3.5 g
|
Type
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reactant
|
Smiles
|
BrC1=CC=C2C(=C1)NC(C21CCOCC1)=O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
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COCCO[AlH2-]OCCOC.[Na+]
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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31 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Type
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CUSTOM
|
Details
|
was stirred at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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the mixture was stirred at 80° C. for 50 min
|
Duration
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50 min
|
Type
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TEMPERATURE
|
Details
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After this time the mixture was cooled to 0° C.
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×100 mL)
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Type
|
WASH
|
Details
|
The combined extracts were washed with brine (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (0 to 100% gradient of DCM-MeOH—NH4OH (89:9:1) in DCM)
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Name
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|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=C1)NCC21CCOCC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |